molecular formula C18H13N3O3S B13369195 8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one

8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B13369195
M. Wt: 351.4 g/mol
InChI Key: STECRSRPWAVLGI-UHFFFAOYSA-N
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Description

8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrimidinyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as phosphorus pentasulfide (P4S10) for sulfurization, are often employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield chromenone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

8-(2-amino-6-thiophen-2-ylpyrimidin-4-yl)-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C18H13N3O3S/c1-9-7-15(23)24-17-10(9)4-5-13(22)16(17)12-8-11(20-18(19)21-12)14-3-2-6-25-14/h2-8,22H,1H3,(H2,19,20,21)

InChI Key

STECRSRPWAVLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C3=NC(=NC(=C3)C4=CC=CS4)N)O

Origin of Product

United States

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